2-Fluoroadamantane
Overview
Description
2-Fluoroadamantane is an organic compound belonging to the adamantane family, characterized by a rigid, cage-like structureThe molecular formula of this compound is C10H15F, and it is known for its stability and unique reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoroadamantane can be synthesized through several methods. One common approach involves the selective fluorination of adamantane using an electrochemical method. In this process, adamantane is dissolved in a mixture of triethylamine-hydrogen fluoride and dichloromethane, and electrolysis is carried out at 35°C using platinum electrodes. The reaction yields this compound with a high degree of selectivity .
Industrial Production Methods: Industrial production of this compound typically involves halogen exchange reactions. For instance, 1-Fluoroadamantane can be prepared by halogen exchange of the corresponding bromide with silver fluoride or zinc fluoride. This method is more convenient and economical compared to other fluorination techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroadamantane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the adamantane framework, leading to the formation of different derivatives.
Common Reagents and Conditions:
Electrophilic Fluorination: Selectfluor is a common reagent used for the fluorination of adamantane derivatives.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide, which can oxidize the adamantane framework.
Major Products Formed: The major products formed from these reactions include various fluorinated adamantane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Fluoroadamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Derivatives of this compound are explored for their potential therapeutic applications, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Fluoroadamantane involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes. This property is particularly useful in drug delivery systems, where this compound can act as an anchor in the lipid bilayer of liposomes, facilitating targeted delivery of therapeutic agents .
Comparison with Similar Compounds
Adamantane: The parent compound, known for its stability and rigidity.
1-Fluoroadamantane: Another fluorinated derivative with similar properties but different reactivity.
Hexanitroadamantane: A highly energetic compound used in energetic materials.
Uniqueness of 2-Fluoroadamantane: this compound stands out due to its unique combination of stability, reactivity, and enhanced lipophilicity. These properties make it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-fluoroadamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIIPBADUQGZCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168154 | |
Record name | 2-Fluoroadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16668-83-0 | |
Record name | 2-Fluoroadamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016668830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoroadamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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